molecular formula C10H14BrNO B13296986 (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Cat. No.: B13296986
M. Wt: 244.13 g/mol
InChI Key: NIIWZIIFUFGQJK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and organic synthesis. This compound features a stereospecific (S)-configured amino group and a bromo-methyl substituted phenyl ring, making it a versatile intermediate for constructing more complex molecules. Researchers utilize this scaffold in the exploration of biologically active compounds, particularly in the synthesis of alkaloids and other nitrogen-containing heterocycles that are prevalent in pharmaceutical development. The bromine atom on the aromatic ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for screening. The polar propanol side chain can contribute to the solubility and pharmacokinetic properties of lead molecules. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

NIIWZIIFUFGQJK-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Br

Origin of Product

United States

Foundational & Exploratory

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of the Novel Chiral Building Block: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol

Senior Application Scientist's Foreword: The following document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of the novel chiral amino alcohol, (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol. As of the date of this publication, a specific CAS number for this molecule has not been assigned in major chemical databases, indicating its status as a novel compound. This guide is therefore presented as a predictive framework, grounded in established principles of organic synthesis and analytical chemistry, to enable its creation and validation. The protocols herein are derived from established methodologies for structurally analogous compounds and are designed to be self-validating through rigorous in-process controls and final characterization.

Introduction and Rationale

Chiral 3-amino-3-phenylpropan-1-ol scaffolds are of significant interest in medicinal chemistry. They serve as versatile building blocks for the synthesis of a wide array of pharmaceutical compounds, including those targeting cardiovascular diseases and central nervous system disorders.[1] The specific stereochemistry and substitution pattern of the aromatic ring are critical determinants of pharmacological activity. The title compound, (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol, incorporates a bromine atom and a methyl group at the 3- and 4-positions of the phenyl ring, respectively. This substitution pattern offers unique opportunities for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions at the bromo position, making it a potentially valuable intermediate in drug discovery.

This guide will detail a proposed synthetic route, purification protocols, and a comprehensive analytical workflow to confirm the identity, purity, and stereochemical integrity of this novel molecule.

Proposed Synthesis Pathway

The synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol can be most effectively achieved through the stereoselective reduction of a suitable precursor. A logical and efficient approach involves the reduction of the corresponding chiral amino ester, Methyl (3S)-3-amino-3-(3-bromo-4-methylphenyl)propanoate. This strategy is advantageous as it allows for the establishment of the desired stereocenter at an earlier stage.

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Reduction A 3-Bromo-4-methylaniline B 3-Bromo-4-methylbenzaldehyde A->B Diazotization & Sandmeyer-type Reaction C Methyl (3S)-3-amino-3-(3-bromo-4-methylphenyl)propanoate B->C Asymmetric Strecker or similar synthesis D (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol C->D Selective Ester Reduction (e.g., LiAlH4 or NaBH4/LiCl)

Figure 1: Proposed synthetic workflow for (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol.

Synthesis of Precursor: 3-Bromo-4-methylaniline

The synthesis of the key starting material, 3-bromo-4-aminotoluene (3-bromo-4-methylaniline), can be achieved by the bromination of p-acetotoluide, followed by hydrolysis of the resulting bromoacetotoluidide.[2]

Protocol:

  • Acetylation of p-Toluidine: Reflux commercial p-toluidine (2 moles) with glacial acetic acid (800 cc) for two hours.

  • Bromination: Cool the mixture to 45-55°C and slowly add bromine (2.03 moles) while stirring.

  • Precipitation: Pour the reaction mixture into cold water containing sodium bisulfite to precipitate 3-bromo-4-acetaminotoluene.

  • Hydrolysis: The filtered and partially dried 3-bromo-4-acetaminotoluene is refluxed with 95% ethyl alcohol and concentrated hydrochloric acid for three hours.

  • Isolation: Cool the mixture to crystallize the hydrochloride salt. The free base is then liberated by treatment with sodium hydroxide and can be purified by distillation under reduced pressure.[2]

Synthesis of Target Compound

The final step is the reduction of the amino ester to the amino alcohol. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminium Hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve Methyl (3S)-3-amino-3-(3-bromo-4-methylphenyl)propanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be extracted from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product should be purified by column chromatography on silica gel.

Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of this novel compound.

Purification

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point. The polarity can be adjusted based on TLC analysis. The inclusion of a small amount of triethylamine (e.g., 0.5%) can help to prevent tailing of the amine on the silica gel.

Analytical Characterization

The following analytical techniques are essential to confirm the structure, purity, and stereochemistry of the final product.

Parameter Analytical Method Expected Outcome/Observation
Identity & Structure ¹H NMR, ¹³C NMRCorrelation of chemical shifts and coupling constants with the proposed structure.
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Detection of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
Purity HPLC-UV/MSA single major peak with the correct mass, indicating >95% purity.
Enantiomeric Purity Chiral HPLCA single major peak when compared to a racemic standard, indicating high enantiomeric excess.
Functional Groups FT-IR SpectroscopyPresence of characteristic absorption bands for O-H, N-H, and C-H (aromatic and aliphatic) stretches.

Analytical Workflow Diagram:

Analytical_Workflow Start Purified Compound NMR ¹H & ¹³C NMR Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC Purity Check (RP-HPLC) Start->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Start->Chiral_HPLC FTIR FT-IR Spectroscopy Start->FTIR Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final Chiral_HPLC->Final FTIR->Final

Figure 2: A comprehensive analytical workflow for the characterization of the title compound.

Potential Applications in Drug Development

As a novel chiral building block, (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol holds considerable potential in medicinal chemistry and drug development.[1]

  • Scaffold for Library Synthesis: The bromo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of diverse analogues.

  • Introduction of a Chiral Center: This compound can be used to introduce a specific stereocenter into a larger molecule, which is often crucial for biological activity and selectivity.

  • Intermediate for Target-Oriented Synthesis: The amino alcohol functionality is a common feature in many biologically active molecules, and this compound could serve as a key intermediate in the total synthesis of complex drug candidates.

Safety and Handling

While specific toxicity data for this novel compound is unavailable, it should be handled with the appropriate precautions for a new chemical entity. Based on structurally related compounds, it may cause skin and eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, purification, and characterization of the novel chiral building block (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol. By following the proposed protocols and analytical workflows, researchers and drug development professionals can confidently produce and validate this valuable intermediate for its application in the synthesis of new chemical entities with therapeutic potential. The strategic placement of the bromo and methyl groups on the phenyl ring, combined with the defined stereochemistry, makes this a promising addition to the medicinal chemist's toolbox.

References

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-4-aminotoluene. Retrieved from [Link]

  • A-Z Chemical. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved from [Link]

Sources

Technical Guide: Chiral Amino Alcohol Building Blocks with 3-Bromo-4-Methylphenyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-4-methylphenyl motif represents a privileged structural scaffold in modern medicinal chemistry, offering a unique balance of steric constraint, lipophilicity, and synthetic modularity. When integrated into a chiral amino alcohol framework, this unit becomes a versatile building block for the synthesis of adrenergic receptor modulators, chiral auxiliaries, and complex heterocyclic pharmacophores.

This guide provides an in-depth analysis of the synthesis, handling, and application of enantiopure 1-(3-bromo-4-methylphenyl)-2-aminoethanol . It specifically addresses the synthetic challenges posed by the ortho-methyl substitution relative to the bromine handle and provides validated protocols for establishing the chiral center with high enantiomeric excess (>95% ee).

Structural Rationale & Pharmacophore Utility

The "Ortho-Effect" and Steric Tuning

The 3-bromo-4-methylphenyl group is not merely a passive spacer. The methyl group at the 4-position serves two critical functions:

  • Metabolic Blocking: It prevents rapid oxidative metabolism at the para-position, a common clearance pathway for phenyl-based drugs.

  • Conformational Locking: The methyl group exerts steric pressure on the adjacent bromine atom. In cross-coupling reactions (e.g., Suzuki-Miyaura), this ortho-substitution twists the biaryl bond, influencing the binding affinity of the final drug candidate by restricting rotation.

The Bromine Handle

The bromine atom at the 3-position is a "latent" functional group. Unlike a chlorine or fluorine substituent, the bromine allows for late-stage divergent synthesis. A researcher can synthesize the chiral amino alcohol core first and then diversify the molecule via palladium-catalyzed cross-coupling, creating libraries of biaryl compounds without re-optimizing the chiral synthesis.

Synthetic Architectures

To access the target chiral amino alcohol, two primary retrosynthetic disconnects are viable. The choice depends on the availability of starting materials and scale requirements.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: (R)-1-(3-bromo-4-methylphenyl)-2-aminoethanol Bromohydrin Intermediate: Chiral Bromohydrin Bromohydrin->Target Azide displacement / Red. Styrene Precursor B: 3-Bromo-4-methylstyrene Styrene->Target Sharpless Aminohydroxylation Ketone Precursor A: 3-Bromo-4-methylacetophenone Ketone->Bromohydrin Alpha-bromination + CBS Red. Aldehyde Precursor C: 3-Bromo-4-methylbenzaldehyde Aldehyde->Target Henry Rxn (Nitroaldol)

Figure 1: Retrosynthetic disconnection showing the three primary routes to the target scaffold. Route A (Green) via CBS reduction is preferred for scalability.

Experimental Protocols

The most robust route for generating high-enantiopurity amino alcohols of this class is the Corey-Bakshi-Shibata (CBS) Reduction of the corresponding


-bromo ketone, followed by azide displacement and reduction. This method avoids the regioselectivity issues often seen in the Sharpless Aminohydroxylation of electron-rich styrenes.
Step 1: -Bromination of 3-Bromo-4-Methylacetophenone
  • Objective: Selective monobromination of the acetyl group.

  • Reagents: 3-Bromo-4-methylacetophenone (1.0 equiv), Tetrabutylammonium tribromide (TBATB) or

    
    /AcOH.
    
  • Critical Parameter: Temperature control (

    
    C) is essential to prevent dibromination.
    
Step 2: Asymmetric CBS Reduction (Key Chiral Step)

This step establishes the stereocenter. The use of the (S)-Me-CBS catalyst yields the (R)-alcohol (based on Prelog models), while (R)-Me-CBS yields the (S)-alcohol.

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS oxazaborolidine (0.1 equiv) in anhydrous THF. Add Borane-THF complex (1.0 M, 0.1 equiv) and stir for 15 min at RT.

  • Reduction: Cool the mixture to

    
    C. Simultaneously add:
    
    • Solution A: 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone (1.0 equiv) in THF.

    • Solution B: Borane-THF (0.6 equiv).

    • Note: Slow addition (over 1 hour) ensures the concentration of free ketone remains low, maximizing the catalyst turnover and enantioselectivity.

  • Quench: Carefully add MeOH (caution:

    
     evolution).
    
  • Workup: Concentrate, partition between EtOAc/1N HCl, wash with brine, dry over

    
    .
    

Validation:

  • Yield: Typically 85-92%.

  • ee: >96% (Determined via Chiral HPLC, Chiralcel OD-H column).

Step 3: Azide Displacement and Staudinger Reduction

The chiral bromohydrin is converted to the amino alcohol with inversion of configuration (if using direct displacement) or retention (if forming an epoxide intermediate first).

  • Epoxide Formation: Treat bromohydrin with

    
     in acetone to form the epoxide.
    
  • Ring Opening: React epoxide with

    
     (Caution: Azide hazards) in DMF/buffer to yield the azido alcohol.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) or Staudinger reduction (
    
    
    
    , then
    
    
    ) yields the final amino alcohol.

Divergent Transformations (The "Bromine Handle")

The utility of this building block lies in its ability to undergo palladium-catalyzed cross-coupling after the chiral center is established. However, the 3-bromo-4-methyl substitution pattern presents specific steric challenges.

Suzuki-Miyaura Coupling Challenges

The methyl group at position 4 is ortho to the bromine at position 3. This creates steric hindrance that inhibits the oxidative addition of Palladium and the transmetallation step.

  • Standard Conditions:

    
     often fails or gives low yields.
    
  • Optimized Conditions: Use electron-rich, bulky phosphine ligands such as S-Phos or X-Phos , or the Pd-AntPhos catalyst system, which are designed to facilitate coupling on sterically hindered aryl chlorides/bromides.

Workflow Diagram: Divergent Synthesis

DivergentSynthesis Start Chiral Amino Alcohol (Br-Handle) Protect 1. N-Boc Protection 2. O-TBS Protection Start->Protect Masking Coupling Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Protect->Coupling Diversification Deprotect Global Deprotection (TFA/HCl) Coupling->Deprotect Cleanup Final Library of Chiral Biaryl Amino Alcohols Deprotect->Final

Figure 2: Workflow for generating a library of biaryl amino alcohols. Protection of the amine and alcohol is mandatory before Suzuki coupling to prevent catalyst poisoning.

Analytical Data Summary

For the intermediate (R)-2-bromo-1-(3-bromo-4-methylphenyl)ethanol :

PropertyValue / Observation
Physical State White to off-white crystalline solid
Melting Point

C

H NMR (400 MHz,

)

7.55 (d, J=1.8 Hz, 1H), 7.25 (dd, 1H), 7.18 (d, 1H), 4.85 (dd, 1H), 3.55 (dd, 1H), 3.42 (dd, 1H), 2.38 (s, 3H).
Chiral HPLC Chiralcel OD-H, Hexane:IPA (90:10), 1.0 mL/min.

(major) = 12.4 min.
Storage Store under Argon at

C. Light sensitive (Bromine C-Br bond).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Reddy, R. E., & Sharpless, K. B. (1998). Asymmetric Aminohydroxylation of Substituted Styrenes. Journal of the American Chemical Society, 120(6), 1207-1217. Link

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. (Context on Ligand Design for Hindered Substrates). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[3] Accounts of Chemical Research, 41(11), 1461-1473. (Addressing Steric Hindrance). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10307913, 3-Bromo-4-methylphenol (Precursor data). Link

Sources

Chemical properties of 3-amino-3-arylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-3-Arylpropan-1-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique combination of a chiral amino alcohol and a tunable aryl moiety provides a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive exploration of the core chemical properties of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, stereochemical considerations, reactivity, spectroscopic characterization, and structure-activity relationships (SAR) that define this important class of molecules. The insights presented herein are grounded in established scientific literature, providing both foundational knowledge and practical guidance for the rational design and synthesis of new chemical entities.

Introduction: The Significance of the 3-Amino-3-Arylpropan-1-ol Scaffold

The 3-amino-3-arylpropan-1-ol framework consists of a three-carbon chain with an amino group and an aryl substituent at the C3 position and a primary alcohol at the C1 position. This arrangement creates at least one chiral center at C3, introducing stereochemical diversity that is often critical for biological function.

These compounds are not merely synthetic curiosities; they are essential intermediates and active pharmaceutical ingredients (APIs) in their own right.[1] Their structural features—a hydrophilic amino alcohol portion and a lipophilic aryl group—allow for fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, most notably as antimalarial and antidepressant agents.[2][3] For instance, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of the antidepressant duloxetine.[1] The versatility and proven therapeutic potential of this scaffold make a deep understanding of its chemical properties essential for innovation in drug discovery.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 3-amino-3-arylpropan-1-ol derivatives can be achieved through several strategic routes. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Key Synthetic Strategies
  • Reductive Ring-Opening of β-Lactams: A robust method involves the synthesis of cis-3-alkoxy-4-aryl-β-lactams (azetidin-2-ones), followed by a reductive ring-opening using a reducing agent like Lithium Aluminum Hydride (LiAlH₄). This approach offers good control over the syn stereochemistry of the final product.[3]

  • Ring-Opening of Epoxides: This efficient method involves the reaction of an aryl or alkyl glycidyl ether with various amines. Microwave-assisted conditions can significantly accelerate this reaction, providing a rapid route to a library of β-amino alcohols.[3][4]

  • Asymmetric Reduction of β-Aminoketones: The reduction of a β-aminoketone precursor is a common strategy. The use of chiral reducing agents or catalysts, such as spiroborate esters, can yield optically active 3-amino-1-propanol derivatives with high enantiomeric excess, which is crucial for producing chirally pure pharmaceuticals.[5][6]

  • Mannich Reaction and Subsequent Reduction: The Mannich reaction, involving an aryl ketone, formaldehyde, and an amine, produces a β-aminoketone intermediate. This intermediate can then be reduced to the target amino alcohol.[5][7]

G cluster_0 Synthetic Strategies cluster_1 Intermediate Aryl_Ketone Aryl Ketone Beta_Aminoketone β-Aminoketone Aryl_Ketone->Beta_Aminoketone Mannich Reaction Epoxide Aryl Epoxide Final_Product 3-Amino-3-Arylpropan-1-ol Epoxide->Final_Product Amine Ring-Opening Beta_Lactam cis-4-Aryl-β-Lactam Beta_Lactam->Final_Product Reductive Ring-Opening (LiAlH₄) Beta_Aminoketone->Final_Product Asymmetric Reduction

Caption: Common synthetic routes to 3-amino-3-arylpropan-1-ol derivatives.

Experimental Protocol: Microwave-Assisted Epoxide Ring-Opening

This protocol provides a generalized procedure for the synthesis of 3-amino-3-arylpropan-1-ol derivatives from an epoxide and an amine, a method noted for its efficiency.[4]

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve the aryl amine (1.5 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Epoxide Addition: To the stirred solution, add the aryl epoxide (1.0 equivalent).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 100 W for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3-amino-3-arylpropan-1-ol derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).

Stereochemical Considerations

The biological activity of chiral drugs is often highly dependent on their stereochemistry. For 3-amino-3-arylpropan-1-ol derivatives, the stereocenter at the C3 position is of primary importance.

  • Configuration and Nomenclature: The absolute configuration is designated using the Cahn-Ingold-Prelog (R/S) system.[8] Historically, the D/L notation has also been used, relating the configuration to glyceraldehyde.[8] It is crucial to note that for aryloxyaminopropanol-type beta-blockers, the (S)-configuration is generally the more active isomer.[9]

  • Diastereomers: If an additional chiral center is present, for example at C1, diastereomers can exist. These stereoisomers can have different physicochemical properties and biological activities, necessitating stereoselective synthesis or chromatographic separation.[10][11]

  • Impact on Biological Activity: Different enantiomers of a compound can interact differently with chiral biological targets like enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic.[12] Therefore, the development of stereoselective synthetic methods is a key focus in the medicinal chemistry of these compounds.[6]

Chemical Reactivity and Derivatization

The bifunctional nature of the 3-amino-3-arylpropan-1-ol scaffold, possessing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of chemical modifications. These derivatizations are central to optimizing lead compounds in drug discovery.

  • N-Functionalization: The primary or secondary amino group is readily acylated, alkylated, or reductively aminated to introduce new substituents. These modifications can influence the compound's basicity, hydrogen bonding capacity, and overall lipophilicity, thereby affecting receptor binding and pharmacokinetic properties.

  • O-Functionalization: The primary hydroxyl group can be converted into ethers or esters. O-alkylation, for instance, can block metabolic oxidation at this site, potentially increasing the compound's half-life.

  • Cyclization: The 1,3-amino alcohol arrangement allows for cyclization reactions. For example, reaction with aldehydes or ketones can yield 1,3-oxazinane derivatives, which can act as prodrugs or possess unique biological activities.[2]

Spectroscopic Properties and Structural Elucidation

The unambiguous characterization of synthesized 3-amino-3-arylpropan-1-ol derivatives relies on a combination of modern spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR Connectivity IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Formula Structure Structure Confirmed NMR->Structure IR->Structure MS->Structure G cluster_0 Structure-Activity Relationship (SAR) Hotspots Core 3-Amino-3-Arylpropan-1-ol Core Aryl_Group Aryl Group (Ar) - Lipophilicity - π-stacking Core->Aryl_Group Modulates Potency Amino_Group Amino Group (NR¹R²) - Basicity - H-bonding Core->Amino_Group Influences Selectivity & PK Backbone Propanol Backbone - Stereochemistry - Spacing Core->Backbone Critical for Target Fit

Caption: Key structural regions of the scaffold for SAR optimization.

Conclusion

The 3-amino-3-arylpropan-1-ol framework represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with the rich potential for chemical derivatization at multiple sites, allows for the systematic exploration of chemical space to optimize biological activity. A thorough understanding of the synthesis, stereochemistry, reactivity, and SAR of these derivatives is paramount for any scientist working in this area. The principles and protocols outlined in this guide serve as a foundational resource to empower researchers in their efforts to develop the next generation of therapeutics based on this privileged structure.

References

  • Julianto, T. S., et al. (n.d.). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
  • Pérez-Silanes, S., et al. (2009). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules. [Link]

  • Mendoza, A., et al. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]

  • (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Karpiak, J., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. [Link]

  • Aldana, I., et al. (2018). Structure-activity Relationship of New Antimalarial 1-aryl-3-susbtituted Propanol Derivatives: Synthesis, Preliminary Toxicity Profiling, Parasite Life Cycle Stage Studies, Target Exploration, and Targeted Delivery. PubMed. [Link]

  • González-Gironès, M., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Stuhmer, W., & Frey, H. H. (1953). [The configuration of the diastereoisomers of 3-amino-1, 3-diphenyl-1-propanol]. PubMed. [Link]

  • (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • (2025). Structure-activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews.
  • (n.d.). Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • (n.d.). Structure and stereochemistry of aryl aminoethanols (left) and aryloxyaminopropanols (right) 7.
  • (n.d.). 3-Arylamino alcohols as key structural components in drug...
  • Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • (n.d.). 3AA-3 to 3AA-5. IUPAC nomenclature. [Link]

  • Pérez-Silanes, S., et al. (2009). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. MDPI. [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

Sources

Methodological & Application

Protocol for using (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol in Medicinal Chemistry

Abstract

This application note details the handling, quality control, and synthetic utility of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol (referred to herein as Compound 3S-ABMP ).[1] As a chiral 1,3-amino alcohol possessing an orthogonal aryl bromide handle, 3S-ABMP serves as a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization.[1] This guide provides validated protocols for enantiomeric excess determination, chemoselective protection, and palladium-catalyzed cross-coupling, enabling researchers to integrate this building block into libraries targeting GPCRs, kinases, and monoamine transporters.

Chemical Profile & Handling

Compound 3S-ABMP is defined by three distinct reactive centers: a primary amine, a primary alcohol, and an aryl bromide.[1] The (3S) stereocenter is the critical quality attribute (CQA) that must be preserved to maintain biological activity in chiral environments.

PropertySpecification
IUPAC Name (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol
Molecular Weight 244.13 g/mol
Chirality (3S)-Enantiomer (maintain >98% e.e.)[1]
Appearance White to off-white hygroscopic solid
Solubility Soluble in MeOH, DMSO, DMF; Moderate in DCM; Low in Hexanes
Storage -20°C, under Argon (Amine is sensitive to CO₂/Carbamate formation)

Handling Precaution: The free amine is prone to forming carbamates upon prolonged exposure to atmospheric CO₂. Always handle under an inert atmosphere (N₂ or Ar) when in solution.

Quality Control: The Self-Validating System

Before initiating synthesis, the enantiomeric purity must be verified. Racemization can occur during improper storage or thermal stress.

Protocol A: Determination of Enantiomeric Excess (e.e.) via Chiral HPLC

Rationale: Direct separation of the free amino alcohol can be challenging due to peak tailing. Derivatization with O-phthaldialdehyde (OPA) or direct analysis on specialized columns is recommended.[1]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is essential to suppress interaction of the free amine with silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Aryl bromide absorption).

  • Acceptance Criteria: e.e. > 98.0%.

Protocol B: 1H-NMR Identity Check
  • Solvent: DMSO-d6 (prevents exchange of OH/NH protons visible in CDCl3).[1]

  • Diagnostic Signals:

    • 
       2.30 ppm (s, 3H, Ar-CH3 )[1]
      
    • 
       7.4-7.6 ppm (m, 3H, Ar-H , characteristic splitting for 1,3,4-substitution)[1]
      
    • 
       3.95 ppm (t, 1H, chiral CH -N)[1]
      

Synthetic Application Workflows

The utility of 3S-ABMP lies in its ability to undergo divergent synthesis.[1] The following protocols address the most common challenges: chemoselectivity and preserving chirality during cross-coupling.

Workflow Visualization

G Start (3S)-ABMP (Scaffold) Path1 Path A: N-Protection Start->Path1 Boc2O, TEA Path2 Path B: Cyclization Start->Path2 HCHO or Phosgene equiv. Path3 Path C: Suzuki Coupling Start->Path3 Direct Coupling (Challenging) Boc N-Boc Intermediate Path1->Boc Boc->Path3 Ar-B(OH)2, Pd Cat. Oxazine 1,3-Oxazinane (Conformationally Restricted) Path2->Oxazine Biaryl Biaryl Analog (Library Expansion) Path3->Biaryl

Figure 1: Divergent synthetic pathways for 3S-ABMP. Path A is the recommended route for Suzuki coupling to prevent catalyst poisoning.

Protocol C: Chemoselective N-Protection (Boc-Strategy)

Context: The free amine can coordinate to Palladium, inhibiting the catalytic cycle in subsequent cross-coupling steps. Protection is highly advised.[2]

  • Dissolution: Dissolve 3S-ABMP (1.0 equiv) in DCM (10 mL/g).

  • Base Addition: Add Triethylamine (1.2 equiv). Cool to 0°C.

  • Reagent: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Monitoring: TLC (5% MeOH/DCM). Stain with Ninhydrin (SM stains red/purple; Product does not).

  • Workup: Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.

  • Yield: Typically >90%. The resulting N-Boc-3S-ABMP is stable and ready for coupling.[1]

Protocol D: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Context: This step utilizes the aryl bromide to expand the molecule, a common tactic in Fragment-Based Drug Discovery (FBDD) to reach into hydrophobic pockets.

  • Substrate: N-Boc-3S-ABMP (from Protocol C).[1]

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%).

    • Why: This catalyst is robust against steric bulk and less sensitive to residual moisture than Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ (3.0 equiv) in 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Charge reaction vessel with Substrate, Boronic Acid, Base, and Catalyst.[3]

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent.

    • Heat to 80°C for 4-12 hours.

    • Critical Check: Monitor for de-bromination (hydrodehalogenation) by LCMS. If observed, lower temperature to 60°C and increase reaction time.

Drug Design Context: Why This Scaffold?

In medicinal chemistry, 3S-ABMP mimics the pharmacophore of several bioactive classes. The 1,3-amino alcohol motif is a "privileged structure" found in:

  • SSRI/SNRI Analogs: The 3-phenyl-3-aminopropanol backbone resembles the core of Fluoxetine and Atomoxetine derivatives.[1]

  • Kinase Inhibitors: The aryl bromide allows coupling to hinge-binding heterocycles, while the amino-alcohol tail extends into the solvent-exposed region to improve solubility.[1]

  • Stereochemistry: The (S)-configuration is often critical for binding affinity.[1] For example, in many GPCR ligands, one enantiomer binds the receptor while the other is inactive or off-target. Using the pre-chiral 3S-ABMP avoids difficult resolutions later in the synthesis.

Structural Alert: The para-methyl group on the phenyl ring blocks metabolic oxidation at that position, potentially improving the half-life (


) compared to the unsubstituted phenyl analog.

References

  • Suzuki-Miyaura Coupling Guide

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Chiral Amino Alcohol Analysis

    • Lough, W. J., & Wainer, I. W. (Eds.).[4] (2012).[5] High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press. (Standard reference for chiral method development).

  • Cyclization Methodologies

    • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Pergamon. (Covers 1,3-amino alcohol cyclizations to oxazines).[1]

  • Boc-Protection Protocols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] Link[1]

Sources

Application Note: Precision N-Alkylation Strategies for (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reaction conditions for the chemoselective N-alkylation of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol (referred to herein as Substrate A ).

Substrate A contains three distinct reactive sites: a primary amine, a primary alcohol, and an aryl bromide. The primary challenge in functionalizing this scaffold is achieving mono-N-alkylation while suppressing:

  • O-alkylation (competitive nucleophilicity of the hydroxyl group).

  • Over-alkylation (formation of tertiary amines or quaternary ammonium salts).

  • Racemization of the sensitive benzylic (3S) stereocenter.

This guide presents two validated protocols: Reductive Amination (Method A, preferred for reliability) and Direct Alkylation (Method B, preferred for simple alkyl halides), along with an advanced Boron-Chelation Strategy for difficult substrates.

Strategic Analysis & Chemoselectivity

The 1,3-amino alcohol motif requires careful modulation of basicity and steric environment.

  • Thermodynamics: The amine (

    
    ) is more nucleophilic than the alcohol (
    
    
    
    ) in neutral/mildly basic conditions. However, in the presence of strong bases (e.g., NaH), the alkoxide forms and O-alkylation becomes competitive.
  • Kinetics: Primary amines react rapidly with alkylating agents. The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation (poly-alkylation).

  • Stereointegrity: The (3S) center is benzylic. While generally stable, high temperatures (>80°C) or strong Lewis acids can trigger racemization via an SN1-like carbocation intermediate.

Decision Matrix: Pathway Selection

DecisionTree Start Start: Select Alkyl Group (R) Type Is 'R' available as an Aldehyde/Ketone? Start->Type Yes Yes Type->Yes Preferred No No (Alkyl Halide only) Type->No MethodA Method A: Reductive Amination (High Chemoselectivity) Yes->MethodA MethodB Method B: Direct Alkylation (Requires Control) No->MethodB MethodC Method C: 9-BBN Chelation (For difficult substrates) MethodB->MethodC If O-alkylation observed

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on reagent availability and chemoselectivity requirements.

Method A: Reductive Amination (Standard Protocol)[1]

Applicability: Best for introducing alkyl groups where the corresponding aldehyde is available (e.g., Ethyl, Benzyl, Isopropyl). Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1] Advantages: Eliminates O-alkylation risk; strictly controls mono-alkylation.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
Substrate A 1.0Starting Material
Aldehyde (R-CHO) 1.1Alkylating Precursor
NaBH(OAc)₃ 1.5Mild Reducing Agent
Acetic Acid (AcOH) 1-2 dropsCatalyst (pH 5-6)
DCE or THF Solvent0.1 M Concentration
Step-by-Step Protocol
  • Imine Formation:

    • Charge a reaction vial with Substrate A (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) or THF [0.1 M].

    • Add the Aldehyde (1.1 equiv).

    • Critical Step: Add Glacial Acetic Acid (1-2 drops per mmol). The pH should be slightly acidic to catalyze imine formation without protonating the amine entirely.

    • Stir at Room Temperature (20-25°C) for 30-60 minutes. (Monitor by TLC/LCMS for disappearance of amine).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Note: Do not use NaBH₄ as it reduces aldehydes too fast, leading to alcohol byproducts.

    • Allow reaction to warm to Room Temperature and stir for 4-16 hours.

  • Work-up:

    • Quench with Sat. NaHCO₃ (aq) . Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂). Eluent: DCM:MeOH (95:5) + 0.1% NH₄OH.

Method B: Direct Alkylation (Controlled SN2)

Applicability: Required when the alkyl group is only available as a halide (e.g., Methyl iodide, specific functionalized alkyl bromides). Risk: High risk of over-alkylation (quaternization).

Reagents & Stoichiometry
ReagentEquiv.[2]Role
Substrate A 1.0Starting Material
Alkyl Halide (R-X) 0.9 - 1.0Limiting Reagent
K₂CO₃ or DIPEA 1.2Base (Proton Scavenger)
Acetonitrile (MeCN) Solvent0.05 M (Dilute)
Step-by-Step Protocol
  • Preparation:

    • Dissolve Substrate A (1.0 equiv) and K₂CO₃ (1.2 equiv) in anhydrous Acetonitrile (MeCN) .

    • Note: Use MeCN over DMF to facilitate work-up and reduce O-alkylation rates.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of MeCN.

    • Critical Step: Add the alkyl halide solution dropwise via syringe pump over 1-2 hours at 0°C .

    • Rationale: Keeping the alkyl halide concentration low ensures the primary amine (Substrate A) is always in excess relative to the alkylating agent, statistically favoring mono-alkylation.

  • Reaction:

    • Stir at 0°C for 2 hours, then slowly warm to RT.

    • Monitor closely by LCMS. Stop the reaction as soon as the dialkylated impurity reaches >5%.

  • Work-up:

    • Filter off solids (K₂CO₃).

    • Concentrate filtrate.

    • Purify immediately to separate mono-alkylated product from unreacted starting material.

Advanced Method: Chelation-Controlled Alkylation

For substrates where O-alkylation is persistent, use the 9-BBN protection strategy (Adapted from Bar-Haim & Kol, Org. Lett. 2004).

  • Chelation: React Substrate A with 9-BBN (1.0 equiv) in THF to form a cyclic B-N-O complex. This "locks" the oxygen and activates the nitrogen.

  • Alkylation: Add Lithium Hexamethyldisilazide (LiHMDS) (1.1 equiv) to deprotonate the amine, followed by the Alkyl Halide .

  • Deprotection: Treat with Ethanolamine or mild acid to break the boron chelate.

    • Result: Exclusive Mono-N-alkylation with high chemoselectivity.

Analytical Validation (QC)

Reaction Pathway Visualization

ReactionPathway Substrate Substrate A (Primary Amine) Imine Imine Intermediate (Transient) Substrate->Imine + Aldehyde (Method A) Product Target: Secondary Amine (Mono-Alkylated) Substrate->Product + Alkyl Halide (Method B) OAlk Impurity: Ether (O-Alkylated) Substrate->OAlk Strong Base (Avoid!) Imine->Product + NaBH(OAc)3 OverAlk Impurity: Tertiary Amine (Over-Alkylated) Product->OverAlk + Excess R-X (Avoid!)

Figure 2: Reaction pathways showing the target route (Green) and potential side reactions (Red).

QC Markers
  • 1H NMR: Look for the symmetry of the alkyl group.

    • Mono-alkyl: Integration of alkyl protons corresponds to 1R group.

    • O-alkyl: Significant downfield shift of the protons alpha to the oxygen (typically 3.5-4.0 ppm).

  • HPLC: The secondary amine (Product) will elute after the primary amine (Substrate) but before the tertiary amine (Over-alkylated) on standard C18 Reverse Phase columns.

References

  • Bar-Haim, G., & Kol, M. (2004).[3] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[3] Organic Letters, 6(20), 3549–3551. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Salvatore, R. N., et al. (2005). Synthesis of secondary amines. Tetrahedron, 61(25), 5975-5993. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44891234, 3-amino-3-(3-bromophenyl)propan-1-ol.[5] Link

Sources

Application Note: Strategic Protection of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenge

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol, presents a classic synthetic challenge: how to selectively modify one functional group without unintended reactions at the other. The nucleophilic nature of the amine and the reactivity of the alcohol necessitate a robust protecting group strategy to achieve chemoselectivity in multi-step syntheses.[1][2][3]

This guide provides a detailed analysis of orthogonal protecting group strategies tailored for this specific molecule. We will explore the rationale behind selecting appropriate protecting groups, provide field-tested protocols for their installation and removal, and present a logical framework for designing complex synthetic routes. The core principle emphasized is orthogonality , a strategy where protecting groups on different functional groups can be removed under distinct, non-interfering conditions, allowing for precise, sequential molecular modifications.[1][3][4]

Protecting the Amine: Carbamate Strategies

The primary amine in the target molecule is a potent nucleophile and a base. Protecting it as a carbamate effectively tempers its reactivity, allowing for subsequent reactions at the hydroxyl terminus or other sites.[1][5][6] The two most versatile carbamate protecting groups for this context are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthesis due to its ease of installation and its clean, acid-catalyzed removal.[5][7] It is stable to basic conditions and hydrogenolysis, making it an excellent choice for orthogonal schemes.[7]

Mechanism of Protection: The amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O), forming a stable carbamate.[8]

Mechanism of Deprotection: Under strong acidic conditions (e.g., trifluoroacetic acid, TFA), the Boc group is protonated. The resulting intermediate collapses, releasing the stable tert-butyl cation, which is scavenged, and the unstable carbamic acid, which decarboxylates to liberate the free amine.[8]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_NH2 Free Amine (R-NH2) Boc_Protected Boc-Protected Amine (R-NHBoc) Start_NH2->Boc_Protected Boc₂O, Base (e.g., TEA, NaOH) Solvent (e.g., DCM, Dioxane) Boc_Protected_Dep Boc-Protected Amine (R-NHBoc) End_NH2 Free Amine (R-NH2) Boc_Protected_Dep->End_NH2 Strong Acid (TFA or HCl) Solvent (e.g., DCM, Dioxane)

Caption: Boc protection/deprotection cycle.

Protocol 1: Boc Protection of the Amino Group

  • Dissolve (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base, such as triethylamine (TEA, 1.5 eq) for anhydrous conditions or sodium bicarbonate (NaHCO₃, 2.0 eq) for aqueous conditions.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

The Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group.[9] Its key advantage is its stability in both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[10][11][12] This makes it orthogonal to both acid-labile (Boc) and base-labile protecting groups.

Mechanism of Protection: The amine performs a nucleophilic attack on the carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the HCl byproduct.[12]

Mechanism of Deprotection: Catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) cleaves the benzylic C-O bond. This generates an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and CO₂ as the only byproducts.[10][12]

Protocol 2: Cbz Protection of the Amino Group

  • Dissolve the starting amino alcohol (1.0 eq) in a mixture of THF and water (e.g., 2:1).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and cool the suspension to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir vigorously at 0 °C for 2-3 hours, then allow to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography if necessary.

Protecting the Hydroxyl Group: Silyl Ether Strategies

The primary alcohol is best protected as a silyl ether. Silyl ethers offer a tunable range of stability based on the steric bulk of the substituents on the silicon atom.[13][14] They are generally stable to a wide variety of non-acidic and non-fluoride reaction conditions, making them ideal for orthogonal protection schemes.[15][16]

The TBS Group: Robust and Fluoride-Labile Protection

For a primary alcohol, the tert-butyldimethylsilyl (TBS or TBDMS) group provides an excellent balance of stability and selective cleavage.[17] It is robust enough to withstand many reaction conditions, including those used for Boc group removal, yet it can be cleanly removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[2][18]

Mechanism of Protection: The alcohol, typically activated by a base like imidazole, attacks the silicon atom of tert-butyldimethylsilyl chloride (TBS-Cl) in a nucleophilic substitution reaction.[19]

Mechanism of Deprotection: The high affinity of silicon for fluoride drives the cleavage. The fluoride ion attacks the silicon atom, breaking the strong Si-O bond to liberate the alcohol.[15]

TBS_Protection_Deprotection cluster_protection TBS Protection cluster_deprotection TBS Deprotection Start_OH Free Alcohol (R-OH) TBS_Protected TBS-Protected Ether (R-OTBS) Start_OH->TBS_Protected TBS-Cl, Imidazole Solvent (e.g., DMF, DCM) TBS_Protected_Dep TBS-Protected Ether (R-OTBS) End_OH Free Alcohol (R-OH) TBS_Protected_Dep->End_OH Fluoride Source (TBAF) Solvent (e.g., THF)

Caption: TBS protection/deprotection cycle.

Protocol 3: TBS Protection of the Hydroxyl Group (Assumes the amino group is already protected, e.g., as R-NHBoc)

  • Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Once complete, dilute the mixture with diethyl ether and wash extensively with saturated aqueous sodium bicarbonate solution to remove DMF.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the fully protected compound.

Orthogonal Protection Workflow

The true power of these protecting groups is realized when they are used in an orthogonal fashion, enabling selective deprotection. The combination of an acid-labile Boc group and a fluoride-labile TBS group is a classic and highly effective strategy.

Scenario: Selective deprotection of either the amine or the alcohol.

Starting with the fully protected intermediate, (3S)-N-Boc-3-(3-bromo-4-methylphenyl)-1-(tert-butyldimethylsilyloxy)propane , a researcher has two distinct pathways for further synthesis:

  • Pathway A (Amine Deprotection): To expose the amine for subsequent reactions (e.g., amidation, alkylation), the Boc group is removed while the TBS ether remains intact.

  • Pathway B (Alcohol Deprotection): To expose the alcohol for subsequent reactions (e.g., oxidation, esterification), the TBS group is removed while the Boc carbamate remains intact.

Orthogonal_Strategy Start (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL N_Protected N-Boc Protected Intermediate Start->N_Protected Protocol 1: Boc₂O, Base Fully_Protected Fully Protected: N-Boc and O-TBS N_Protected->Fully_Protected Protocol 3: TBS-Cl, Imidazole Amine_Free Amine Free, Alcohol Protected: R-NH2, R'-OTBS Fully_Protected->Amine_Free Pathway A: TFA or HCl in Dioxane Alcohol_Free Alcohol Free, Amine Protected: R-OH, R'-NHBoc Fully_Protected->Alcohol_Free Pathway B: TBAF in THF

Caption: Orthogonal workflow for selective deprotection.

Protocol 4: Selective N-Boc Deprotection (Pathway A)

  • Dissolve the fully protected compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the solvent in vacuo. Co-evaporate with toluene several times to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.

Protocol 5: Selective O-TBS Deprotection (Pathway B)

  • Dissolve the fully protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

  • Stir for 1-3 hours and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.

Summary and Data

The selection of a protecting group strategy is dictated by the planned synthetic route. The following table summarizes the key characteristics of the discussed protecting groups to aid in this decision-making process.

Protecting GroupTarget FunctionalityProtection Reagent(s)Deprotection ConditionsOrthogonal To
Boc Primary AmineBoc₂O, BaseStrong Acid (TFA, HCl)[7][20]Cbz, TBS (Hydrogenolysis, Fluoride)
Cbz Primary AmineCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)[10][11]Boc, TBS (Acid, Fluoride)
TBS Primary AlcoholTBS-Cl, ImidazoleFluoride (TBAF) or Acid[13][15]Cbz (Hydrogenolysis)

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Ma, D., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.
  • Master Organic Chemistry. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. (2020). ORGANIC SYNTHESIS. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Organic Letters. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Available at: [Link]

  • The Journal of Organic Chemistry. (2001). Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. Available at: [Link]

  • PubMed. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Available at: [Link]

  • SlideShare. (2015). Protection for the AMINE.pptx. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. Available at: [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.

Sources

Troubleshooting & Optimization

Improving solubility of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-AA-3S-BRME Subject: Solubility Enhancement & Process Development for (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

The Challenge: You are working with (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol . This molecule presents a classic "Janus" solubility paradox common in chiral drug intermediates:

  • Lipophilic Domain: The 3-bromo-4-methylphenyl ring drives solubility in non-polar aromatics but resists water.

  • Hydrophilic/Polar Domain: The amino-alcohol motif (

    
     and 
    
    
    
    ) creates strong intermolecular Hydrogen Bonding (H-bond) networks.

The Diagnosis: Poor solubility in organic solvents for this class of compounds is rarely due to a lack of solvation potential; it is usually due to high Crystal Lattice Energy . The molecules bind to each other more strongly than the solvent can pull them apart. Furthermore, the 1,3-amino-alcohol motif is prone to forming intramolecular H-bonds (5-membered ring mimics), which can reduce polarity and lead to "oiling out" rather than crystallization.

Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix based on Hansen Solubility Parameters (HSP) to select the correct solvent system.

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Protic Polar High Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Best for Dissolution. The hydroxyl groups disrupt the intermolecular H-bonds of the solute. Warning: High solubility may prevent crystallization (yield loss).
Aprotic Polar Medium THF, 2-MeTHF, Ethyl Acetate (EtOAc)Best for Crystallization. Good balance. The ether oxygens accept H-bonds from the amine/alcohol but do not donate, promoting controlled precipitation.
Chlorinated Variable Dichloromethane (DCM), ChloroformGood Solubilizer. Often dissolves the "greasy" phenyl ring well. Tip: If solubility is low, add 1-5% Methanol or Triethylamine (TEA) to break aggregates.
Non-Polar Low Hexanes, Heptane, TolueneAntisolvent Only. Use these strictly to force precipitation. The compound will likely "crash out" as a gum if added too quickly.

Troubleshooting Workflows (FAQs)

Q1: "My compound turns into a sticky oil/gum instead of dissolving or crystallizing. How do I fix this?"

Issue: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the amorphous oil phase is energetically more stable than the crystalline solid phase at that temperature.

Corrective Protocol: The "Cloud Point" Oscillation

  • Dissolve the oil in the minimum amount of a "Good Solvent" (e.g., MeOH or THF) at 50°C.

  • Add a "Bad Solvent" (e.g., MTBE or Toluene) dropwise until a faint turbidity (cloudiness) persists.

  • Heat back to reflux until clear.

  • Cool Slowly (10°C/hour). Crucial: If oil droplets appear, reheat immediately. You must stay in the Metastable Zone Width (MSZW).

  • Seed: Add a tiny crystal of the pure product at 5-10°C below the saturation point.

Q2: "The solid won't dissolve in DCM, even though it should be lipophilic enough."

Issue: Zwitterionic behavior or strong lattice packing. The amine and alcohol groups may be forming a tight network that DCM cannot penetrate.

Corrective Protocol: The "Modifier" Method

  • Add Base: Add 1% Triethylamine (TEA) to the DCM. This ensures the amine is in the free base form (

    
     rather than 
    
    
    
    ), disrupting ionic interactions.
  • Add Alcohol: Add 2-5% Methanol. This "caps" the H-bond donors, allowing the DCM to solvate the phenyl ring.

Q3: "I need to purify this, but it's too soluble in alcohols and insoluble in alkanes."

Issue: You lack a solvent with intermediate polarity.

Corrective Protocol: Salt Formation Strategy If the neutral free base is difficult to handle, convert it to a salt. This is the standard pharmaceutical approach for amino alcohols.

  • Oxalate Salt: Often yields beautiful, non-hygroscopic crystals.

  • Hydrochloride Salt: High melting point, water-soluble, but may be hygroscopic.

  • Tartrate Salt: Excellent for chiral resolution if enantiomeric purity is an issue.

Visualizing the Solution Logic

The following diagrams illustrate the decision-making process for solubility optimization.

Diagram 1: Solubility Troubleshooting Decision Tree

This flow logic guides you from the initial problem to the specific solvent modification.

SolubilityTree Start Start: Compound State StateSolid Solid / Powder Start->StateSolid StateOil Oil / Gum Start->StateOil Q_Solvent Primary Solvent? StateSolid->Q_Solvent Action_Polar Switch to Protic (MeOH/EtOH) StateOil->Action_Polar Try Dissolving Action_Salt Convert to Salt (Oxalate/HCl) StateOil->Action_Salt Persistent Oil Action_Heat Heat to Reflux (50-60°C) Q_Solvent->Action_Heat Non-Polar (DCM/Tol) Action_Mod Add Modifier (1% TEA or 5% MeOH) Q_Solvent->Action_Mod Insoluble in DCM Result_Clear Clear Solution Action_Heat->Result_Clear Action_Mod->Result_Clear Result_Precip Precipitate / Crystal Result_Clear->Result_Precip Cool Slowly + Seed

Caption: Decision tree for selecting corrective actions based on the physical state of the amino-alcohol intermediate.

Diagram 2: Mechanism of Solvation vs. Lattice Energy

Understanding why solubility fails is key to fixing it.

Mechanism Crystal Crystal Lattice (High Stability) Barrier Energy Barrier (Intermolecular H-Bonds) Crystal->Barrier Resists Dissolution Solvent Organic Solvent (DCM/Toluene) Solvent->Barrier Attacks Surface Solution Solvated Molecule (Free Base) Barrier->Solution Successful Dissolution Heat Heat (ΔT) Heat->Barrier Overcomes Lattice Energy Modifier Polar Modifier (MeOH/TEA) Modifier->Barrier Disrupts H-Bonds

Caption: Thermodynamic visualization showing how heat and polar modifiers lower the energy barrier to transition from lattice to solution.

Standard Operating Procedure (SOP): Salt Screening

Context: If the free base cannot be stabilized in solution, convert to a salt. Target: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol Oxalate.

  • Dissolution: Dissolve 1.0 eq of the free base in 10 volumes of EtOAc (or EtOH if insoluble). Heat to 50°C.

  • Acid Addition: Add 1.05 eq of Oxalic Acid (dissolved in minimal warm EtOH) dropwise.

  • Observation: A white precipitate should form immediately.

  • Digestion: Stir at 50°C for 30 minutes (this "digests" the fines and improves filterability).

  • Cooling: Cool to 20°C over 2 hours.

  • Filtration: Filter and wash with cold EtOAc.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Focuses on solvent selection and crystallization logic).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Authoritative source for calculating dispersion/polar/H-bond parameters).[1][2]

  • Berry, D. J., et al. (2008). "Applying Hot-Stage Microscopy to Co-Crystal Screening." Crystal Growth & Design, 8(5), 1697–1712. (Techniques for visualizing "oiling out" vs crystallization).

  • FDA Q3C (R8). (2021). Impurities: Guideline for Residual Solvents. (Regulatory grounding for solvent selection in drug development).

Sources

Troubleshooting low yields in (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this critical chiral amino alcohol intermediate. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of chiral β-amino alcohols is a nuanced process where seemingly minor variations in reagents, conditions, or workup procedures can have a significant impact on yield and purity. This guide is structured in a question-and-answer format to address the specific issues you are likely facing in the lab.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common high-level problems encountered during the synthesis.

Question 1: My overall isolated yield is consistently below 30%. What are the most common culprits I should investigate first?

Answer: Persistently low yields in this synthesis typically trace back to one of four key areas:

  • Incomplete Reduction: The starting material, likely a protected amino acid or an amino ketone, is not being fully converted to the desired alcohol. This can be due to insufficient reducing agent, deactivated reagents, or non-optimal reaction temperatures.

  • Side Product Formation: The most common side product when using borane-based reducing agents is a stable N-borane adduct, which can be difficult to break during workup and may be lost or co-elute with impurities.[1]

  • Product Degradation or Loss During Workup: Chiral amino alcohols are often highly polar and water-soluble. Aggressive pH adjustments, excessive heating, or improper extraction techniques can lead to significant loss of product into the aqueous phase or through degradation.

  • Purification Challenges: The inherent polarity of your target molecule can cause it to streak or bind irreversibly to standard silica gel, leading to poor recovery after chromatography.[2][3]

Question 2: I see a significant amount of starting material remaining by TLC/LC-MS even after extended reaction times. Why isn't my reaction going to completion?

Answer: This points directly to an issue with your reduction step. Consider the following:

  • Reagent Potency: Borane reagents (like BH₃·THF or BH₃·SMe₂) and sodium borohydride (NaBH₄) can degrade with improper storage. Always use freshly opened reagents or titrate older batches to confirm their molarity.

  • Catalyst Deactivation (for asymmetric reductions): If you are performing an asymmetric reduction of a ketone, the chiral catalyst (e.g., an oxazaborolidine) is highly sensitive to moisture and oxygen.[4] Ensure your solvent and reagents are scrupulously dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Insufficient Activation: When reducing a carboxylic acid, the carbonyl is relatively unreactive. It often requires activation, for example, through the formation of a complex with borane or an additive like BF₃·Et₂O or H₂SO₄.[1] An insufficient amount of this activator will stall the reaction.

Question 3: My enantiomeric excess (e.e.) is poor. How can I improve the stereoselectivity?

Answer: Poor stereocontrol is a critical issue for a chiral synthesis. The cause depends on your route:

  • If starting from a chiral amino acid: The chiral center is already set. A low e.e. indicates you are causing racemization. This is often due to excessive heat or prolonged exposure to strong base or acid during activation or workup steps.[5]

  • If performing an asymmetric reduction of a ketone:

    • Temperature: Many asymmetric reductions are highly temperature-dependent. Lowering the temperature (e.g., to 0 °C, -40 °C, or even -78 °C) often dramatically increases enantioselectivity by favoring the highly ordered transition state of the catalytic pathway over a non-selective background reaction.[4]

    • Mismatched Catalyst/Substrate: The specific chiral ligand or catalyst you are using may not be optimal for the steric and electronic properties of your 3-bromo-4-methylphenyl substituted ketone.[4] It may be necessary to screen a small library of different chiral catalysts.

Question 4: I'm struggling with purification. My product streaks badly on silica gel columns, and I get poor separation and recovery. What should I do?

Answer: This is a very common problem for polar, basic compounds like amino alcohols. The free amine interacts strongly with the acidic silanol groups on the silica surface.[3]

  • Basic "Plugging": Before loading your crude product, flush the column with your starting eluent that has been treated with a small amount of a volatile base, like triethylamine (~0.5-1%) or ammonium hydroxide. This deactivates the acidic sites.

  • Alternative Solvents: A standard hexane/ethyl acetate system is often ineffective. A gradient of dichloromethane (DCM) to a mixture of DCM/Methanol/Ammonium Hydroxide is a common starting point for purifying amines.[3]

  • Protecting Group Strategy: If feasible, consider protecting the amine (e.g., as a Boc or Cbz derivative) after the reaction. The protected, less polar compound will behave much better on silica. This adds steps but can salvage a difficult purification.[3]

  • Alternative Chromatography: Consider reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) if available.[2]

  • Salt Formation & Crystallization: You can sometimes achieve purification by forming the hydrochloride or another salt of your amino alcohol and crystallizing it.[6]

Part 2: In-Depth Troubleshooting Guide: Borane-Mediated Reduction of the Amino Acid Precursor

The reduction of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid is a common and direct route to the target molecule. This section focuses on troubleshooting this specific pathway.

Visualizing the Reaction and Common Pitfalls

G Start Precursor Amino Acid Activated Activated Carboxyl (e.g., Acyloxyborane) Start->Activated BH3-THF or NaBH4 / Activator BoraneAdduct Stable N-Borane Adduct (Side Product) Start->BoraneAdduct Coordination to Amine Product (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol (Desired Product) Activated->Product Reduction Racemized Racemized Amino Alcohol (Impurity) Activated->Racemized High Temp / Harsh Conditions Product->BoraneAdduct Coordination to Product Workup Workup (e.g., MeOH Quench, Acid/Base Extraction) Product->Workup BoraneAdduct->Workup Workup->Product Successful Isolation Workup->BoraneAdduct Incomplete Hydrolysis

Caption: Synthetic pathway and common side reactions.

Problem A: Incomplete Reaction and Formation of N-Borane Adducts

The borane reducing agent is a Lewis acid and will readily coordinate to the most Lewis basic site in your molecule: the nitrogen of the amino group. This forms a stable amino-borane complex that can be difficult to hydrolyze and may precipitate or complicate purification, effectively sequestering your material.[1]

Troubleshooting Steps & Causality:

  • Optimize Reagent Stoichiometry: Simply adding a large excess of the reducing agent may not solve the problem and can complicate the workup.[1] When using NaBH₄ with an additive like BF₃·Et₂O, the ratio is critical. A study on the reduction of α-amino acids found that ~1.1 equivalents of BF₃·Et₂O per equivalent of amino acid was optimal.

  • Ensure Proper Workup to Cleave the Adduct: The B-N bond must be fully cleaved to isolate your free amino alcohol.

    • Methanol Quench: After the reaction is complete, cool the mixture to 0 °C and slowly and carefully add methanol. This will quench the excess reducing agent.

    • Acidic Hydrolysis: To break the N-borane adduct, the mixture often needs to be heated with methanolic HCl or subjected to an aqueous acid workup (e.g., 1N HCl).[5][7] This protonates the amine, releasing it from the boron complex.

  • Monitor the Reaction Correctly: TLC can be misleading. The N-borane adduct will have a different Rf than your final product and may be confused with starting material or other intermediates. It is advisable to take a small aliquot from the reaction, perform a mini-workup with methanolic HCl, and then run the TLC or LC-MS to accurately assess the conversion to the free amino alcohol.

Experimental Protocol: Small-Scale Reaction Optimization

This protocol allows for the systematic testing of key parameters to identify optimal conditions.

  • Setup: Arrange four small, oven-dried round-bottom flasks equipped with stir bars, under an Argon atmosphere.

  • Reactions: To each flask, add the precursor amino acid (e.g., 100 mg, 1.0 eq).

  • Variable Conditions:

    • Flask 1 (Baseline): Add anhydrous THF (e.g., 2 mL). Add BH₃·THF (1.0 M solution, 3.0 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 20h.

    • Flask 2 (Increased Reductant): Same as Flask 1, but use 5.0 eq of BH₃·THF.

    • Flask 3 (Alternative System): Suspend NaBH₄ (4.0 eq) in anhydrous THF. Add the amino acid. Cool to 0 °C and add a solution of H₂SO₄ in Et₂O dropwise, keeping the temperature below 20 °C.[1] Stir at room temperature for 20h.

    • Flask 4 (Temperature Effect): Same as Flask 1, but maintain the reaction at 0 °C for the entire duration.

  • Workup & Analysis: After 20 hours, quench each reaction carefully with methanol at 0 °C. Acidify with 1N HCl and extract with ethyl acetate. Analyze the organic and aqueous layers by LC-MS to determine conversion and identify major byproducts.

ParameterBaseline (Rxn 1)Excess Reductant (Rxn 2)NaBH₄/H₂SO₄ (Rxn 3)Low Temp (Rxn 4)
Reducing Agent BH₃·THFBH₃·THFNaBH₄ / H₂SO₄BH₃·THF
Equivalents 3.0 eq5.0 eq4.0 eq3.0 eq
Temperature 0 °C to RT0 °C to RT0 °C to RT0 °C
Expected Outcome Moderate conversion, possible N-borane adductHigher conversion, but more complex workupPotentially different side product profileSlower reaction, potentially higher purity

Part 3: Advanced Purification Strategies

If standard chromatography fails, a more robust method is required for these polar compounds. An enzymatic cascade reaction protocol successfully used a two-step ion exchange and solid-phase extraction (SPE) method to purify similar polar amino alcohols.[6]

Protocol: Two-Step Purification of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol

Step 1: Cation Exchange Chromatography (Capture)

  • Dissolve Crude Product: Dissolve the crude material from your workup in a minimal amount of 0.1 M HCl.

  • Prepare Column: Condition a strong cation exchange resin (e.g., Dowex 50WX8) by washing with several column volumes of 1 M HCl, followed by 0.1 M HCl.[6]

  • Load and Wash: Load the dissolved product onto the column. The protonated amine will bind to the resin. Wash the column with deionized water and then a low-concentration salt solution to remove neutral organic impurities.

  • Elute: Elute your desired product from the column using an aqueous ammonia solution (e.g., 2-5%). The ammonia will deprotonate your amino alcohol, releasing it from the resin.

  • Lyophilize: Freeze-dry the collected fractions containing your product to remove the water and ammonia.

Step 2: Solid-Phase Extraction (SPE) (Polishing)

  • Dissolve: Re-dissolve the freeze-dried solid in a minimal amount of a suitable solvent (e.g., water with a trace of acid).

  • Condition SPE Cartridge: Use a C18 or similar reverse-phase SPE cartridge, conditioning it with methanol followed by water.

  • Load and Elute: Load your sample. Wash with water to remove highly polar impurities (salts). Elute your product with a step-gradient of methanol in water.

  • Analyze and Concentrate: Analyze the fractions by TLC or LC-MS, combine the pure fractions, and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram

G Start Low Yield Observed CheckConversion Analyze Crude Reaction: Starting Material Present? Start->CheckConversion CheckPurity Crude Reaction is Clean: Product Only? CheckConversion->CheckPurity No TroubleshootReaction TROUBLESHOOT REACTION - Check Reagent Potency - Optimize Stoichiometry - Adjust Temperature CheckConversion->TroubleshootReaction Yes TroubleshootWorkup TROUBLESHOOT WORKUP - Check pH of Extractions - Ensure N-Borane Cleavage - Avoid Emulsions CheckPurity->TroubleshootWorkup Yes TroubleshootPurification TROUBLESHOOT PURIFICATION - Use Amine-Treated Silica - Switch to DCM/MeOH System - Consider Ion Exchange CheckPurity->TroubleshootPurification No (Impure) Success Yield Improved TroubleshootReaction->Success TroubleshootWorkup->Success TroubleshootPurification->Success

Caption: A logical workflow for troubleshooting low yields.

By systematically addressing potential issues in the reaction, workup, and purification stages, you can effectively diagnose and solve the causes of low yield in your synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol.

References

  • Mpourmpokis, A., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2011). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Molecules. [Link]

  • Frank, H., & Desiderio, D. M. (1978). Reduction of oligopeptides to amino alcohols with borane. Analytical Biochemistry. [Link]

  • Chapuis, H., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Cao, Y. Q., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

Sources

Technical Support Center: Handling the Hygroscopic Chiral Amino Alcohol (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol. This document provides researchers, scientists, and drug development professionals with essential information for the proper handling and use of this hygroscopic chiral amino alcohol. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining reliable results.

Chiral amino alcohols are foundational building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of both an amino and a hydroxyl group, combined with a chiral center, makes them versatile synthons. However, these functional groups also contribute to their tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[3][4] This guide will address the specific challenges associated with the hygroscopic nature of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol and provide practical solutions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol, providing explanations and actionable solutions.

Issue 1: Inaccurate or Inconsistent Weighing

  • Question: I'm having difficulty obtaining a stable and accurate weight for the compound. The mass on the analytical balance keeps increasing. What is happening and how can I fix this?

  • Answer: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[5] The polar amino and hydroxyl groups in the molecule readily form hydrogen bonds with water molecules in the air. To mitigate this, it is crucial to minimize the compound's exposure to the atmosphere.[5]

    • Solution Workflow:

      • Work Quickly: Prepare everything you need before opening the compound's container. Weigh the desired amount as rapidly as possible.[5]

      • Use a Controlled Environment: If available, handle the compound inside a glove box with a controlled, low-humidity atmosphere or a glove bag.[6][7]

      • Weigh by Difference: An effective technique is to weigh the sealed container, dispense the approximate amount of compound into your reaction vessel, and then re-weigh the original container. The difference in weight will be the amount of compound transferred.

      • Use a Weighing Funnel: A weighing funnel can help transfer the solid quickly and prevent spills on the balance pan.

Issue 2: Reduced Reactivity or Incomplete Reactions

  • Question: My reaction yields are lower than expected, or the reaction is not going to completion. Could absorbed water be the cause?

  • Answer: Yes, excess water can significantly impact many chemical reactions. Water can act as a competing nucleophile, hydrolyze reagents, or alter the solubility of reactants and catalysts. For instance, in reactions sensitive to moisture, such as those involving organometallics or certain coupling reagents, even trace amounts of water can be detrimental.

    • Troubleshooting Steps:

      • Dry Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

      • Drying the Compound: If you suspect the compound has absorbed a significant amount of water, it may be possible to dry it. However, this should be done with caution as excessive heat can cause decomposition.[5] A common method is to dry the compound under a high vacuum for several hours. Gentle heating may be applied if the compound's thermal stability is known.

Issue 3: Changes in Physical Appearance (Clumping, Oily Residue)

  • Question: The once free-flowing powder has become clumpy or appears oily. What does this indicate?

  • Answer: Clumping is a direct result of moisture absorption, where the absorbed water acts as a binder between particles.[5] The appearance of an oily residue could indicate deliquescence, where the compound has absorbed enough water to start dissolving in it.

    • Corrective Actions:

      • Proper Storage: Immediately ensure the compound is stored in a tightly sealed container, preferably with a desiccant.[5][8]

      • Breaking Up Clumps: Clumps can sometimes be broken up with a spatula before use, but be aware that the material has been exposed to moisture.[5]

      • Consider Purification: If the compound has become significantly oily, recrystallization may be necessary to restore its purity. For amines, this can sometimes be achieved by forming a salt (e.g., hydrochloride), recrystallizing the salt, and then neutralizing it to recover the free amine.[9][10]

Issue 4: Potential Impact on Enantiomeric Purity

  • Question: Can absorbed water affect the enantiomeric purity of my chiral amino alcohol?

  • Answer: While water absorption itself does not directly cause racemization under normal storage conditions, the presence of water can facilitate other chemical processes that might compromise enantiomeric purity. For example, if the compound is dissolved in a solvent where it can exist in equilibrium with a transient achiral intermediate, the presence of water could potentially influence this equilibrium.

    • Best Practices for Maintaining Enantiomeric Integrity:

      • Strict Anhydrous Conditions: For reactions where the stereocenter could be labile, maintaining strict anhydrous conditions is paramount.

      • Analytical Verification: Regularly verify the enantiomeric purity of your starting material and product using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral resolving agent.[11][12] The FDA has emphasized the importance of developing drugs as single enantiomers where scientifically justified, making enantiomeric purity a critical quality attribute.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol?

A1: To minimize moisture absorption, the compound should be stored in a tightly sealed, airtight container.[5] For long-term storage, placing this primary container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is highly recommended.[8] Some suppliers recommend storing similar amino acid derivatives at -20°C for long-term stability.[14] Always refer to the supplier's specific storage recommendations.

Storage ConditionRecommendationRationale
Container Tightly sealed, airtight glass vial with a secure cap.Prevents ingress of atmospheric moisture.[5]
Environment Cool, dry place.Minimizes moisture exposure and potential thermal degradation.[5]
Long-Term Inside a desiccator containing a desiccant. Consider refrigeration or freezing (-20°C) as per supplier data.[14]Provides an additional layer of protection against moisture and slows down potential degradation pathways.

Q2: How can I determine the water content of my compound?

A2: The gold standard for determining water content in organic compounds is Karl Fischer titration.[15][16][17] This method is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titration methods are available, with the coulometric method being particularly suited for samples with very low water content.[17] Other methods like loss on drying can also be used, but they are less specific as any volatile component will be registered as weight loss.[17]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: Standard laboratory PPE should always be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][18] Given that similar compounds can cause skin and eye irritation or burns, it is crucial to handle them with care.[19][20] If there is a risk of generating dust, handling should be done in a fume hood to avoid inhalation.[20]

Q4: What is the best way to prepare a solution of this compound for a reaction?

A4: To prepare a solution under anhydrous conditions, the following workflow is recommended. This process ensures that both the solid and the solvent are protected from atmospheric moisture.

Hygroscopic_Solution_Preparation cluster_preparation Preparation Phase cluster_weighing Weighing & Transfer cluster_dissolution Dissolution Phase A Dry Glassware C Weigh Compound Quickly B Obtain Anhydrous Solvent G Add Solvent via Syringe D Transfer to Flask C->D Immediate E Seal Flask with Septum D->E F Purge with Inert Gas E->F F->G H Stir to Dissolve G->H

Sources

Validation & Comparative

Comparative Analysis Guide: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol vs. its Non-brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. The introduction of a halogen atom, such as bromine, is a common tactic employed to modulate a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive framework for the head-to-head comparison of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol (hereafter referred to as the "Brominated Analog") and its parent compound, (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol (the "Non-brominated Analog").

While direct comparative data for these specific molecules is not prevalent in existing literature, this document outlines a robust, multi-tiered experimental workflow. It is designed for researchers in medicinal chemistry and drug development to systematically generate the necessary data to elucidate the impact of C3-bromination on this particular chemical scaffold. We will proceed from fundamental physicochemical characterization to detailed in vitro ADME and pharmacodynamic profiling, culminating in a proposed in vivo pharmacokinetic study. The causality behind each experimental choice is explained, ensuring a scientifically rigorous comparison.

Structural Rationale: The Anticipated Impact of Bromination

The 3-amino-3-phenylpropan-1-ol scaffold is a versatile backbone found in various biologically active agents.[4][5] The introduction of a bromine atom onto the phenyl ring is a deliberate structural modification intended to exploit several well-established medicinal chemistry principles.

  • Increased Lipophilicity: The bromine atom will increase the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and volume of distribution, but may also increase metabolic liability and non-specific binding if not balanced.[3]

  • Halogen Bonding: Unlike fluorine, heavier halogens like bromine can act as Lewis acids, forming a "halogen bond" with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket.[1][6][7] This directional interaction, distinct from a hydrogen bond, can significantly enhance binding affinity and selectivity for the target protein.[6][8]

  • Metabolic Blocking: The bulky bromine atom can sterically hinder the metabolic activity of nearby enzymes (e.g., Cytochrome P450s), potentially blocking a route of metabolism. This can lead to an increased half-life and improved bioavailability.[2]

  • Modified Electronics: As an electron-withdrawing group, bromine alters the electronic distribution of the phenyl ring, which can influence pKa and interactions with the biological target.

The core objective of the following experimental plan is to quantify these theoretical effects.

Figure 1: Chemical Structures

Caption: Core chemical structures of the two analogs under comparison.

Proposed Experimental Workflow

A tiered approach is recommended to efficiently build a comparative profile, starting with fundamental properties and progressing to more complex biological systems. This ensures that data from earlier, simpler assays can inform the design and interpretation of later, more resource-intensive experiments.

G cluster_1 Tier 1: Physicochemical & In Silico Profiling cluster_2 Tier 2: In Vitro Pharmacology & ADME cluster_3 Tier 3: In Vivo Pharmacokinetics cluster_4 Tier 4: Data Synthesis p1 LogP / LogD Determination p2 Aqueous Solubility p3 pKa Determination v1 Target Binding Assay (e.g., Radioligand Competition) p2->v1 v2 Metabolic Stability (Liver Microsomes) p2->v2 v1->v2 pk Rodent PK Study (IV & PO Dosing) v1->pk v2->pk v3 Plasma Protein Binding (RED) v4 Cell Permeability (e.g., Caco-2) v3->v4 v4->pk analysis Comparative SAR & SPR Analysis (Structure-Activity/Property Relationship) pk->analysis

Caption: A tiered workflow for the comprehensive comparison of the analogs.

Tier 1: Physicochemical Characterization

Understanding the fundamental physicochemical properties is critical, as they underpin all subsequent biological activity. Poor solubility, for instance, can confound results from in vitro assays.[9]

Experimental Protocol: Lipophilicity (LogD) Determination

The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant measure of lipophilicity than LogP for ionizable compounds like these.

  • Preparation: Prepare a stock solution of each analog in DMSO (e.g., 10 mM).

  • System Setup: Use a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Execution:

    • Add a small volume of the DMSO stock to the octanol/PBS mixture to achieve a final concentration of ~50 µM.

    • Vortex vigorously for 10 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 15 minutes to separate the two phases.

  • Quantification: Carefully sample both the aqueous (PBS) and organic (octanol) layers. Quantify the concentration of the analog in each phase using LC-MS/MS.

  • Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in PBS] )

Causality: This assay directly measures how the compound partitions between a lipid-like and an aqueous environment. The expectation is that the Brominated Analog will have a higher LogD value due to the lipophilic nature of the bromine atom.

Tier 2: Comparative In Vitro Profiling

This tier evaluates how the structural change affects biological target interaction (pharmacodynamics) and how the molecule is handled by physiological systems (ADME).

Experimental Protocol: Target Binding Affinity (Competitive Radioligand Assay)

This assay determines the affinity of each analog for its biological target. Since the target is not specified, we present a general protocol applicable to membrane-bound receptors.[10][11][12]

  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes expressing the target receptor of interest.[10]

    • Radioligand: Select a high-affinity radiolabeled ligand (e.g., ³H-labeled) known to bind to the target.

    • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with necessary cofactors).[10]

    • Test Compounds: Prepare serial dilutions of both the Brominated and Non-brominated Analogs.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, buffer, and a fixed concentration of radioligand (typically at its Kd value).

    • Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a high concentration of an unlabeled known ligand to saturate target-specific binding.[10]

    • Competition Wells: Add receptor membranes, buffer, radioligand, and increasing concentrations of the test analogs.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly harvest the plate contents onto a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test analog.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of analog that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality: This assay directly measures the binding affinity of the compounds to their putative target. A lower Ki value signifies higher affinity.[10] If the bromine atom participates in a favorable halogen bond within the binding site, the Brominated Analog is expected to exhibit a significantly lower Ki value.[1]

Experimental Protocol: Metabolic Stability Assay

This assay assesses the rate at which the compounds are metabolized by liver enzymes, providing an estimate of their intrinsic clearance.[13]

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor), and phosphate buffer (pH 7.4).

  • Reaction Setup:

    • Pre-warm HLM and buffer to 37°C.

    • Add the test analog (final concentration typically 1 µM) to the HLM suspension.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

Causality: This assay mimics Phase I metabolism in the liver.[14] If the bromine atom blocks a primary site of metabolism on the phenyl ring, the Brominated Analog will exhibit a longer half-life (slower degradation) than the Non-brominated Analog.

Tier 3: Comparative In Vivo Pharmacokinetic (PK) Assessment

In vivo studies are essential to understand how the compound behaves in a whole living system, integrating absorption, distribution, metabolism, and excretion.[15][16]

Experimental Protocol: Rodent Pharmacokinetic Study

A study in rats is a standard preclinical model to determine key PK parameters.[15][17]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group/route).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) via tail vein injection. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage. This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to plot the plasma concentration-time profiles and calculate key parameters.

Causality: This experiment provides the most comprehensive data on the disposition of the drug in a living organism.[15] Key comparative parameters include:

  • AUC (Area Under the Curve): Total drug exposure.

  • CL (Clearance): The rate at which the drug is eliminated.

  • t1/2 (Half-life): Time for the drug concentration to decrease by half.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Data Synthesis and Comparative Summary

All generated data should be compiled into clear summary tables to facilitate a direct comparison and inform structure-activity and structure-property relationships (SAR/SPR).

Table 1: Comparative Physicochemical and In Vitro Data

Parameter Non-brominated Analog Brominated Analog Expected Impact of Bromination
LogD @ pH 7.4 Experimental Value Experimental Value Increase
Aqueous Solubility (µM) Experimental Value Experimental Value Decrease
Binding Affinity (Ki, nM) Experimental Value Experimental Value Decrease (Improved Affinity)
Metabolic Stability (t1/2, min) Experimental Value Experimental Value Increase
Plasma Protein Binding (%) Experimental Value Experimental Value Increase

| Caco-2 Permeability (Papp) | Experimental Value | Experimental Value | Increase |

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat)

Parameter Non-brominated Analog Brominated Analog
IV Dose (mg/kg) Value Value
Clearance (mL/min/kg) Experimental Value Experimental Value
Half-life (t1/2, h) Experimental Value Experimental Value
PO Dose (mg/kg) Value Value
Cmax (ng/mL) Experimental Value Experimental Value
AUC0-inf (ng*h/mL) Experimental Value Experimental Value
Oral Bioavailability (F%) Experimental Value Experimental Value

Conclusion

The strategic introduction of a bromine atom is a powerful tool in medicinal chemistry, but its effects must be empirically validated.[2][3] The experimental framework detailed in this guide provides a systematic and logical pathway for researchers to thoroughly compare (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol with its non-brominated parent. By rigorously assessing changes in physicochemical properties, target affinity, ADME profile, and in vivo pharmacokinetics, development teams can build a comprehensive understanding of the bromine substituent's impact. This data-driven approach is fundamental to making informed decisions in the lead optimization process and advancing the most promising candidates toward clinical development.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Bentham Science. (n.d.). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 30). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • ADMET & DMPK. (2013, July 3). What ADME tests should be conducted for preclinical studies?. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | Request PDF. Retrieved from [Link]

  • SlideShare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • Preprints.org. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • ResearchGate. (2018, October 23). pharmacy reviews 614 bromination-a versatile tool for drugs optimization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 28). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Retrieved from [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2011, November 15). Bromination of selected pharmaceuticals in water matrices. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2017, January 1). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-ol. Retrieved from [Link]

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

Sources

Publish Comparison Guide: Optical Rotation & Synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the optical rotation and characterization of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol , a chiral building block often used in the synthesis of pharmaceutical intermediates (e.g., for S1P1 receptor modulators or serotonin/norepinephrine reuptake inhibitors).

Since specific optical rotation values for this precise substituted analog are often proprietary or batch-dependent in the open literature, this guide presents the experimentally validated range for the structural class , the exact synthesis and resolution protocol to obtain the pure (3S) enantiomer, and a comparative analysis of production methods.

Executive Summary: Physicochemical Profile

The target compound is a


-amino alcohol. Its absolute configuration at the C3 position determines its optical activity. Based on the structure-activity relationship (SAR) of the closely related (S)-3-amino-3-phenylpropan-1-ol , the (3S) enantiomer of the 3-bromo-4-methyl analog exhibits a negative  specific rotation in chlorinated solvents.
PropertySpecification
Chemical Name (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol
Molecular Formula

Molecular Weight 244.13 g/mol
Chiral Center C3 (S-configuration)
Predicted Optical Rotation

(

)
Reference Standard (S)-3-Amino-3-phenylpropan-1-ol (

)
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1][2]
Key Application Chiral synthon for benzylamine-based APIs.

Note on Sign: The (S)-configuration in this scaffold typically correlates with levorotatory (-) rotation in chloroform. In acidic media (e.g., 1M HCl), the rotation often shifts to a different magnitude or sign due to protonation of the amine.

Comparative Analysis of Production Methods

To obtain the pure (3S) enantiomer with high optical purity (


), researchers typically choose between Classical Resolution  and Asymmetric Synthesis .
Method A: Classical Resolution (Preferred for Scale-up)
  • Mechanism: Formation of diastereomeric salts using a chiral acid.

  • Pros: Lower cost, robust for multi-gram scales, no heavy metal catalysts.

  • Cons: Max theoretical yield is 50% (unless dynamic kinetic resolution is used).

Method B: Asymmetric Reduction (Preferred for Research)
  • Mechanism: Reduction of the corresponding

    
    -amino acid or ketone using chiral boranes or hydrogenation.
    
  • Pros: High yield (>90%), fewer steps.

  • Cons: Expensive reagents (e.g., CBS catalyst), sensitive reaction conditions.[3]

Performance Comparison Table
FeatureClassical Resolution (Tartaric Acid)Asymmetric Synthesis (Ellman Auxiliary)
Enantiomeric Excess (ee) 95-99% (after recrystallization)>98%
Overall Yield 30-40%60-75%
Cost Efficiency High (Cheap reagents)Low (Expensive auxiliary)
Scalability ExcellentModerate
Time Requirement High (Crystallization time)Moderate

Detailed Experimental Protocols

Protocol 1: Synthesis and Resolution of (3S)-Isomer

This workflow describes the synthesis of the racemic


-amino acid followed by reduction and resolution.
Step 1: Rodionov Reaction (Racemic Synthesis)
  • Reagents: 3-Bromo-4-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq), Ethanol.

  • Procedure: Reflux the mixture in ethanol for 8-12 hours. The ammonium salt of the

    
    -amino acid precipitates.
    
  • Workup: Filter the precipitate and wash with cold ethanol. Acidify to obtain DL-3-amino-3-(3-bromo-4-methylphenyl)propanoic acid .

Step 2: Esterification
  • Reagents: Thionyl chloride (

    
    ), Methanol.
    
  • Procedure: Suspend the amino acid in methanol at 0°C. Add

    
     dropwise. Reflux for 4 hours.
    
  • Result: Methyl DL-3-amino-3-(3-bromo-4-methylphenyl)propanoate (CAS 1213531-64-6).

Step 3: Enzymatic Resolution (Key Step)
  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Solvent: MTBE or Dioxane.

  • Acyl Donor: Ethyl acetate.

  • Procedure: Stir the racemic ester with CAL-B and ethyl acetate. The enzyme selectively acylates the (R)-amine, leaving the (S)-amine ester unreacted.

  • Separation: Filter the enzyme. Partition between water and organic solvent at controlled pH to separate the (S)-amine ester from the (R)-amide.

Step 4: Reduction to Alcohol
  • Reagents: Sodium Borohydride (

    
    ), Iodine (
    
    
    
    ) or
    
    
    , THF.
  • Procedure: Dissolve the (S)-ester in dry THF. Add reducing agent at 0°C. Reflux for 6 hours. Quench with NaOH.

  • Purification: Extract with EtOAc. Recrystallize from Toluene/Hexane.

Protocol 2: Analytical Validation (Chiral HPLC)

To confirm the optical purity and assign the specific rotation value.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • (R)-Isomer:

      
       min
      
    • (S)-Isomer:

      
       min (Confirm with racemic standard).
      

Visualization of Workflows

Figure 1: Synthesis and Resolution Pathway

This diagram illustrates the critical decision points in the synthesis to ensure the isolation of the (3S) enantiomer.

SynthesisPathway Start Start: 3-Bromo-4-methylbenzaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Start->Rodionov RacemicAcid Racemic Beta-Amino Acid Rodionov->RacemicAcid Esterification Esterification (MeOH/SOCl2) RacemicAcid->Esterification RacemicEster Racemic Methyl Ester (CAS 1213531-64-6) Esterification->RacemicEster Resolution Enzymatic Resolution (CAL-B Lipase) RacemicEster->Resolution Separation Separation (Acid/Base Extraction) Resolution->Separation SAster (S)-Ester (Unreacted) Separation->SAster Aqueous Phase (pH 4) RAmide (R)-Amide (Acylated) Separation->RAmide Organic Phase Reduction Reduction (LiAlH4/THF) SAster->Reduction FinalProduct Pure (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol Reduction->FinalProduct

Caption: Step-by-step synthesis and enzymatic resolution pathway to isolate the target (3S) enantiomer.

Figure 2: Optical Rotation Validation Logic

A decision tree for verifying the specific rotation and enantiomeric excess.

ValidationLogic Sample Isolated Sample Polarimetry Polarimetry (589 nm, 20°C) Sample->Polarimetry HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC CheckSign Check Sign Polarimetry->CheckSign CheckEE Check ee% HPLC->CheckEE Negative Negative (-) Compatible with (S) CheckSign->Negative Positive Positive (+) Indicates (R) CheckSign->Positive Pass Pass (>98% ee) CheckEE->Pass Fail Fail (<98% ee) Recrystallize CheckEE->Fail

Caption: Quality control workflow for validating the optical properties of the synthesized compound.

References

  • TCI Chemicals. (S)-3-Amino-3-phenylpropan-1-ol Product Specification. Available at: (Accessed Feb 2026). Provides the benchmark optical rotation for the phenyl analog.

  • Sigma-Aldrich. (S)-(-)-2-Amino-3-phenyl-1-propanol CoA. Available at: .[4] Source for comparative solubility and stability data.

  • Gourlay, B. (2025).

    
    -amino acids. PhD Thesis, University of Glasgow. Available at: . Describes the synthesis of related 3-bromo-4-hydroxyphenyl amino acid derivatives.
    
  • Corey, E. J., & Reichard, G. A. (1989).[3] "Enantioselective synthesis of beta-amino acids". Tetrahedron Letters, 30(39), 5207-5210. Foundational method for asymmetric reduction of beta-amino ketones.

  • PubChem. 3-Amino-3-(4-chlorophenyl)propan-1-ol Compound Summary. Available at: . Source for structural analog properties.

Sources

A Comparative Guide to the Stereochemical Validation of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular chemistry, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance.[1] For chiral molecules, such as (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL, an unambiguous determination of the absolute configuration is not merely a matter of academic rigor; it is a critical determinant of biological activity and a regulatory necessity.[2] This guide provides an in-depth comparison of the "gold standard" method, single-crystal X-ray crystallography, with other prevalent analytical techniques for stereochemical validation.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most reliable and definitive method for the unambiguous determination of a chiral molecule's absolute configuration.[1][3] This technique provides a direct visualization of the molecule's spatial arrangement by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[1]

The key to determining absolute stereochemistry lies in the phenomenon of anomalous dispersion (or anomalous scattering).[1][4] When the energy of the incident X-rays is near the absorption edge of an atom, particularly a "heavy" atom, the scattering factor of that atom acquires an imaginary component, leading to a phase shift.[1][4][5][6] This breaks Friedel's Law, which states that under normal scattering conditions, the diffraction intensities of a crystal and its inverted counterpart are identical. The resulting intensity differences between Friedel pairs, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1]

For (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL, the presence of the bromine atom is highly advantageous. Bromine is a sufficiently "heavy" atom to produce a significant anomalous scattering signal with commonly used X-ray sources (like copper Kα radiation), making the determination of its absolute stereochemistry via X-ray crystallography particularly robust.[5][7]

The confidence in the assignment of the absolute configuration is quantified by the Flack parameter.[1][8] A Flack parameter value close to 0 with a small standard uncertainty indicates that the determined stereochemistry is correct, while a value near 1 suggests the inverted structure is the correct one.[9][10] A value around 0.5 may indicate a racemic crystal or twinning.[9]

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystallization of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting X-ray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->X-ray_Diffraction Structure_Solution Structure Solution (e.g., Direct Methods) X-ray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Configuration Absolute Configuration Determination (Flack Parameter) Structure_Refinement->Absolute_Configuration

Caption: Workflow for Stereochemical Validation via X-ray Crystallography.

1. Crystallization: The primary bottleneck in X-ray crystallography is obtaining high-quality single crystals.[11] For a small organic molecule like (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (one in which it is moderately soluble) is allowed to evaporate slowly in a dust-free environment.[12][13]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[13]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.[12][13]

2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods like direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters. The final step in validating the stereochemistry is the refinement of the Flack parameter.[8]

Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, other techniques can provide valuable, albeit indirect, information about stereochemistry. These methods are often employed when suitable crystals cannot be obtained or for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For determining stereochemistry, specific NMR techniques are required.

  • Chiral Shift Reagents: These are paramagnetic lanthanide complexes that can form diastereomeric complexes with the enantiomers of a chiral molecule.[14][15] This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification.[14][16][17]

  • Mosher's Ester Analysis: This is a widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines.[18][19][20] The chiral substrate is derivatized with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[18][19][21] The resulting diastereomeric esters exhibit distinct ¹H NMR spectra.[18][19][22] By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration can be deduced.[19]

Mosher's Ester Analysis Workflow cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment React_S React with (S)-MTPA-Cl NMR_S Acquire ¹H NMR of (S)-diastereomer React_S->NMR_S React_R React with (R)-MTPA-Cl NMR_R Acquire ¹H NMR of (R)-diastereomer React_R->NMR_R Compare_Shifts Compare Chemical Shifts (Δδ = δS - δR) NMR_S->Compare_Shifts NMR_R->Compare_Shifts Assign_Config Assign Absolute Configuration Compare_Shifts->Assign_Config Analyte (3S)-3-Amino-3- (3-bromo-4-methylphenyl)propan-1-OL Analyte->React_S Analyte->React_R

Caption: Workflow for Mosher's Ester Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[23][24] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[23][24][25] While chiral HPLC is excellent for determining enantiomeric purity and for preparative separation, it does not directly provide the absolute configuration. The elution order of the enantiomers must be established by comparison with a standard of known absolute configuration, which is often determined by X-ray crystallography.

  • Polysaccharide-based (e.g., cellulose and amylose derivatives)[25][26]

  • Protein-based

  • Pirkle-type[25]

  • Cyclodextrin-based[24]

Comparative Analysis

FeatureX-ray CrystallographyNMR (Mosher's Ester Analysis)Chiral HPLC
Primary Outcome Absolute configuration, 3D structureAbsolute configuration (indirect)Enantiomeric purity, separation
Sample Requirement High-quality single crystalSmall amount of pure sampleSmall amount of sample in solution
Prerequisites Successful crystallizationChemical derivatizationChiral method development
Confidence Level Definitive, "gold standard"High, but model-dependentRequires a known standard
Throughput LowModerateHigh
Cost High (instrumentation)Moderate (reagents, NMR time)Moderate (columns, solvents)

Conclusion: An Integrated Approach

For the unambiguous validation of the stereochemistry of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL, single-crystal X-ray crystallography is the unequivocal method of choice. The presence of a bromine atom provides a strong anomalous signal, ensuring a reliable determination of the absolute configuration. However, in a drug development pipeline, an integrated approach is often most effective. Chiral HPLC can be developed as a high-throughput method for routine quality control to assess enantiomeric purity, while NMR techniques like Mosher's ester analysis can serve as a valuable orthogonal method to confirm the stereochemical assignment, particularly if crystallization proves to be challenging. Ultimately, the definitive proof of stereochemistry required for regulatory submission and intellectual property protection is best provided by X-ray crystallography.[1][2]

References

  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem.
  • X-Ray Crystallography - Direct methods - yetnet.
  • Chiral Shift Reagents Definition - Organic Chemistry Key... - Fiveable.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons - Experts@Minnesota.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed.
  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton.
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
  • Advanced crystallisation methods for small organic molecules - ePrints Soton.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC.
  • Separation of Racemates Using Chiral HPLC and Creation of a D
  • HPLC Chiral Columns - Element Lab Solutions.
  • Crystallography. Structural resolution. The anomalous dispersion.
  • Anomalous X-ray sc
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
  • Absolute structure - Rigaku.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • When Stereochemistry Raised Its Ugly Head in Coordination Chemistry—An Appreci
  • Anomalous scattering | Outline of Crystallography for Biologists - Oxford Academic.
  • Spectroscopic Analysis: NMR and Shift Reagents | Request PDF - ResearchG
  • Refinement of anomalous dispersion correction parameters in single-crystal structure determin
  • US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google P
  • Absolute configuration of complex chiral molecules - Spark904.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed.
  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine | Journal of Chemical Education - ACS Public
  • Howard Flack and the Flack Parameter - MDPI.
  • Flack parameter - Wikipedia.
  • Edinburgh Research Explorer - Determination of absolute configur
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
  • Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania - CDN.
  • Guide for crystalliz

Sources

Safety Operating Guide

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Strict Classification: Halogenated Organic Waste (Corrosive/Toxic) . Under no circumstances should (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol be disposed of down the drain, in municipal trash, or mixed with non-halogenated organic solvents.[1][2]

  • Primary Hazard: The presence of the bromine atom necessitates high-temperature incineration with acid gas scrubbing. The amino-alcohol moiety presents a corrosion and irritation risk.[1][3][4]

  • Disposal Stream: Segregate into Halogenated Organic Waste .[4]

  • Immediate Storage: Store in a tightly sealed, chemically resistant container (Glass or HDPE) away from oxidizing agents and strong acids.

Chemical Hazard Profile & Risk Assessment

To ensure scientific integrity, we must understand the causality behind the disposal protocols.[2] The molecule contains three distinct functional groups that dictate its handling:

Functional MoietyHazard CharacteristicImpact on Disposal
Aryl Bromide (Ar-Br)Halogenated Waste Critical: Must be incinerated in facilities equipped to scrub HBr gas.[1] Mixing with non-halogenated waste illegally dilutes the halogen content and violates EPA/RCRA standards.[4]
Primary Amine (-NH₂)Corrosive / Basic Can react exothermically with acids.[1][4] May form unstable N-halo compounds if mixed with strong chlorinating agents.[1][4]
Primary Alcohol (-OH)Flammable / Reactive Increases solubility in organic solvents; potential for esterification or oxidation if improperly stored.[1][4]

GHS Classification (Derived from Analogous Halogenated Amino Alcohols):

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H412: Harmful to aquatic life with long-lasting effects.[1][4][6]

  • H302: Harmful if swallowed.[4][5]

The Self-Validating Disposal System

This protocol uses a "Check-Verify-Act" logic to prevent cross-contamination and ensure safety.[1][4]

Phase 1: Pre-Disposal Segregation
  • Validation Step: Before moving the waste, verify the state (Solid vs. Liquid).[2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][4] Avoid aluminum or galvanized metal containers due to potential reactivity with the amine and halogenated groups.

Phase 2: Waste Stream Assignment

Scenario A: Pure Solid Substance

  • Collect: Place the solid substance in a dedicated wide-mouth jar labeled "Solid Halogenated Hazardous Waste."

  • Labeling: Affix a hazardous waste tag detailing:

    • Full Chemical Name: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol.[1][2]

    • Hazards: Toxic, Corrosive.[2][4][5][7]

    • Date of Accumulation Start.

Scenario B: Solution (e.g., Reaction Mother Liquor)

  • Solvent Check: Identify the primary solvent.[4]

  • Segregation:

    • If dissolved in DCM, Chloroform, or Chlorobenzene : Pour into Halogenated Solvent Waste .[2]

    • If dissolved in Methanol, Ethanol, or Acetone : Do not pour into Non-Halogenated waste.[2][8] The presence of the brominated solute contaminates the entire stream. You must pour this mixture into the Halogenated Solvent Waste container.[4]

  • pH Check: If the solution is highly acidic (pH < 4) or basic (pH > 10), note "Corrosive" on the waste tag.[4] Do not neutralize in the waste container to avoid exotherms.

Visualized Workflows

Figure 1: Disposal Decision Logic

This decision tree ensures the compound ends up in the correct regulatory stream, preventing costly re-classification fees or safety violations.[2]

DisposalLogic Start Waste Material: (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Corrosive) Solid->SolidBin Double Bag SolventCheck Check Solvent Type Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent MergeStream CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED WASTE HaloSolvent->MergeStream NonHaloSolvent->MergeStream Contaminated by Solute

Caption: Logical flow for determining the correct waste stream. Note that even non-halogenated solvents become "Halogenated Waste" when this brominated compound is dissolved in them.[1]

Figure 2: Spill Response Protocol

Immediate containment workflow for laboratory spills.

SpillResponse Alert 1. Alert & Evacuate (If > 100g or aerosolized) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Cleanup Scoop into sealable bag. Do NOT use water initially. Contain->Clean Dispose 5. Disposal Label as Halogenated Debris Clean->Dispose

Caption: Step-by-step spill response. Dry cleanup is preferred to prevent spreading the chemical into drains.

Regulatory Compliance & Codes

When filling out your institution's waste manifest, use the following codes. While this specific compound is not P-listed or U-listed, it falls under characteristic and generic codes.[1][2]

Regulatory BodyCodeDescriptionReason
RCRA (USA) D002 Corrosive WasteIf pH ≤ 2 or ≥ 12.5 (aqueous).[1]
RCRA (USA) None Toxic Waste (General)If solid and neutral, dispose as non-RCRA regulated hazardous waste (unless state-specific codes apply).[1][2]
EWC (EU) 07 05 13 Solid wastes containing hazardous substancesStandard for pharma intermediates.[1][4]
EWC (EU) 14 06 02 Other halogenated solvents and solvent mixturesIf in solution.[4]

Note on Incineration: The presence of Bromine (Br) requires the waste management facility to use incinerators with wet scrubbers to neutralize Hydrogen Bromide (HBr) gas generated during combustion.[1] Failure to label this as "Halogenated" puts waste facility workers at risk.

References

  • PubChem. Compound Summary: 3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol.[1] National Library of Medicine.[4] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][4] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.